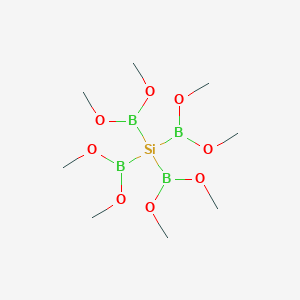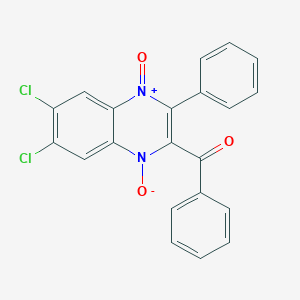
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- is a complex organic compound characterized by its unique quinoxaline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and dioxido groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学的研究の応用
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Similar compounds to Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- include:
Benzophenone derivatives: Such as Methanone, (4-hydroxyphenyl)phenyl- and Methanone, (4-aminophenyl)phenyl-
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
The uniqueness of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- lies in its specific dichloro and dioxido substitutions, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
60680-42-4 |
|---|---|
分子式 |
C21H12Cl2N2O3 |
分子量 |
411.2 g/mol |
IUPAC名 |
(6,7-dichloro-1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-15-11-17-18(12-16(15)23)25(28)20(21(26)14-9-5-2-6-10-14)19(24(17)27)13-7-3-1-4-8-13/h1-12H |
InChIキー |
ILCJGKHJNGKYOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-])C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
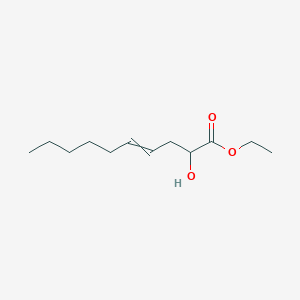
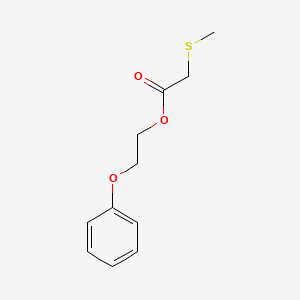
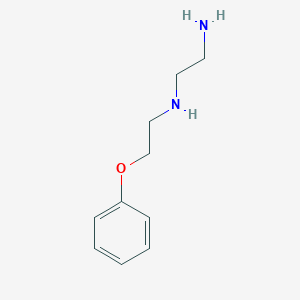
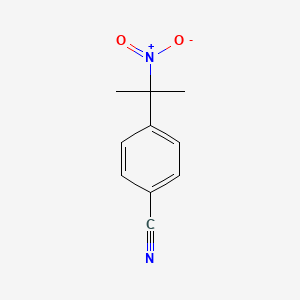
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
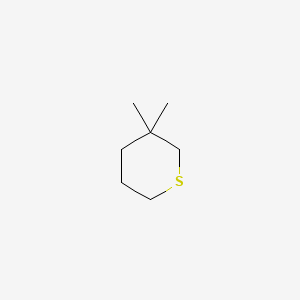
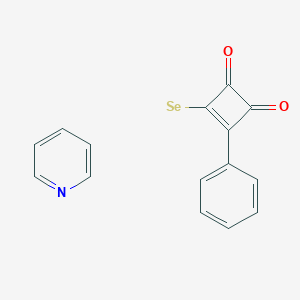
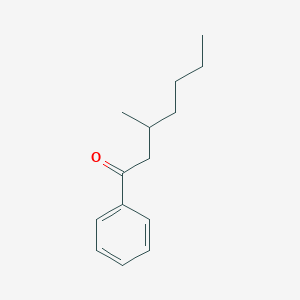
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
